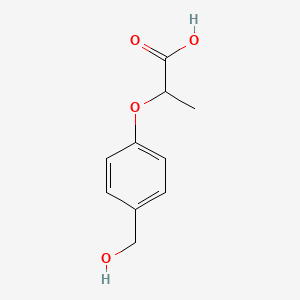

2-(4-Hydroxymethyl-phenoxy)-propionic acid

説明

2-(4-Hydroxymethyl-phenoxy)-propionic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a specialty product often used in proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxymethyl-phenoxy)-propionic acid can be achieved through several methods. One common method involves the reaction of benzenediol with ethyl lactate. The process includes monohydroxy protection to prevent the formation of diether, followed by hydroxyl deprotection and hydrolysis . This method is advantageous due to its mild conditions, short reaction time, simple post-treatment, high yield, and low production cost .

Another method involves the reaction of 2-(4-halogenated phenoxy)propionic acid with 30% liquid alkali and a supported copper chloride catalyst in an autoclave at temperatures between 150°C and 160°C. The product is then filtered and acidified to obtain this compound .

化学反応の分析

Types of Reactions

2-(4-Hydroxymethyl-phenoxy)-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.

科学的研究の応用

2-(4-Hydroxymethyl-phenoxy)-propionic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(4-Hydroxymethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets and pathways. In the context of herbicides, similar compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in broad-leaf plants . This mechanism allows for selective weed control in monocotyledonous crops such as wheat and maize.

類似化合物との比較

2-(4-Hydroxymethyl-phenoxy)-propionic acid can be compared with other phenoxypropionic acid compounds:

2-(4-Hydroxyphenoxy)propionic acid: This compound is similar in structure but lacks the hydroxymethyl group.

2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound has a chloro and methyl group instead of the hydroxymethyl group.

2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of the hydroxymethyl group.

The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

2-(4-Hydroxymethyl-phenoxy)-propionic acid, also known as HPOPA, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy ring, which contributes to its unique chemical properties. The synthesis of HPOPA typically involves multi-step organic reactions, where starting materials are transformed through various chemical processes.

Antimicrobial Properties

Research indicates that HPOPA exhibits significant antimicrobial activity. A study demonstrated that HPOPA effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Antioxidant Activity

HPOPA has shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies revealed that HPOPA scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

HPOPA's anti-inflammatory effects have been documented in several studies. It was found to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory mediators in cell cultures. This suggests its potential use in treating inflammatory diseases .

The biological activity of HPOPA can be attributed to its ability to modulate various signaling pathways:

- Inhibition of NF-kB Pathway : HPOPA may inhibit the NF-kB pathway, leading to reduced expression of inflammatory genes.

- Antioxidant Enzyme Activation : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which play vital roles in cellular defense mechanisms.

- Cell Cycle Regulation : Studies suggest that HPOPA can influence cell cycle progression, potentially inducing apoptosis in cancer cells .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of HPOPA against E. coli and S. aureus; demonstrated significant inhibition at low concentrations. |

| Study 2 | Evaluated antioxidant capacity using DPPH assay; showed a dose-dependent increase in free radical scavenging ability. |

| Study 3 | Assessed anti-inflammatory properties in a murine model; reported decreased levels of TNF-alpha and IL-6 following treatment with HPOPA. |

Research Findings

Recent studies have focused on optimizing the biosynthesis of HPOPA using microbial fermentation techniques. For instance, a study highlighted the role of hydrogen peroxide in enhancing the production yield of HPOPA from Beauveria bassiana, indicating a novel approach for industrial-scale production .

特性

IUPAC Name |

2-[4-(hydroxymethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGQEBFPJYEGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326110 | |

| Record name | 2-[4-(hydroxymethyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77391-08-3 | |

| Record name | NSC523988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(hydroxymethyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。